2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl docosanoate

Catalog No.
S13044428
CAS No.
143151-81-9
M.F
C40H80O2
M. Wt
593.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl d...

CAS Number

143151-81-9

Product Name

2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl docosanoate

IUPAC Name

[2-(4,4-dimethylpentan-2-yl)-5,7,7-trimethyloctyl] docosanoate

Molecular Formula

C40H80O2

Molecular Weight

593.1 g/mol

InChI

InChI=1S/C40H80O2/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-38(41)42-34-37(36(3)33-40(7,8)9)31-30-35(2)32-39(4,5)6/h35-37H,10-34H2,1-9H3

InChI Key

OOFYKXQYTJWOSX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CCC(C)CC(C)(C)C)C(C)CC(C)(C)C

2-(4,4-Dimethylpentan-2-yl)-5,7,7-trimethyloctyl docosanoate is a complex organic compound characterized by its long carbon chain structure. It has the molecular formula C40H80O2C_{40}H_{80}O_2 and a molecular weight of approximately 568.64g/mol568.64\,g/mol . This compound is a type of ester derived from docosanoic acid and a specific alcohol, which contributes to its unique properties. The presence of branched alkyl groups in its structure enhances its hydrophobic characteristics, making it useful in various applications.

Typical of esters:

  • Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to yield the corresponding alcohol and docosanoic acid.
    Ester+H2OAlcohol+Acid\text{Ester}+\text{H}_2\text{O}\rightarrow \text{Alcohol}+\text{Acid}
  • Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol.
    Ester+AlcoholNew Ester+Old Alcohol\text{Ester}+\text{Alcohol}\rightarrow \text{New Ester}+\text{Old Alcohol}
  • Reduction: The ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
    Ester+LiAlH4Alcohol\text{Ester}+\text{LiAlH}_4\rightarrow \text{Alcohol}

The synthesis of 2-(4,4-Dimethylpentan-2-yl)-5,7,7-trimethyloctyl docosanoate typically involves the following steps:

  • Esterification: The reaction between docosanoic acid and 2-(4,4-dimethylpentan-2-yl)-5,7,7-trimethyloctanol under acidic conditions leads to the formation of the ester.
    • Reagents: Docosanoic acid and 2-(4,4-dimethylpentan-2-yl)-5,7,7-trimethyloctanol.
    • Catalyst: Acid catalyst (e.g., sulfuric acid).
    • Conditions: Heat under reflux to promote the reaction.
  • Purification: The product can be purified using techniques such as distillation or chromatography to isolate the desired ester from by-products.

2-(4,4-Dimethylpentan-2-yl)-5,7,7-trimethyloctyl docosanoate has several potential applications:

  • Cosmetics and Personal Care: Due to its emollient properties, it may be used in lotions and creams to enhance skin feel and moisture retention.
  • Pharmaceuticals: Its unique structure may allow for use as a carrier for drug delivery systems or as a component in formulations requiring lipid solubility .
  • Industrial

Several compounds share structural similarities with 2-(4,4-Dimethylpentan-2-yl)-5,7,7-trimethyloctyl docosanoate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctanoic acidC24H48O2C_{24}H_{48}O_2Contains a carboxylic acid group instead of an ester
1-OctadecanolC18H38OC_{18}H_{38}OA straight-chain alcohol used in cosmetics
1-HexadecanolC16H34OC_{16}H_{34}OA fatty alcohol used as an emulsifier

Uniqueness

The uniqueness of 2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl docosanoate lies in its branched structure which enhances its solubility properties compared to linear compounds. This structural characteristic may provide advantages in specific applications within cosmetic formulations and drug delivery systems .

XLogP3

18

Hydrogen Bond Acceptor Count

2

Exact Mass

592.61583179 g/mol

Monoisotopic Mass

592.61583179 g/mol

Heavy Atom Count

42

Dates

Modify: 2024-08-10

Explore Compound Types